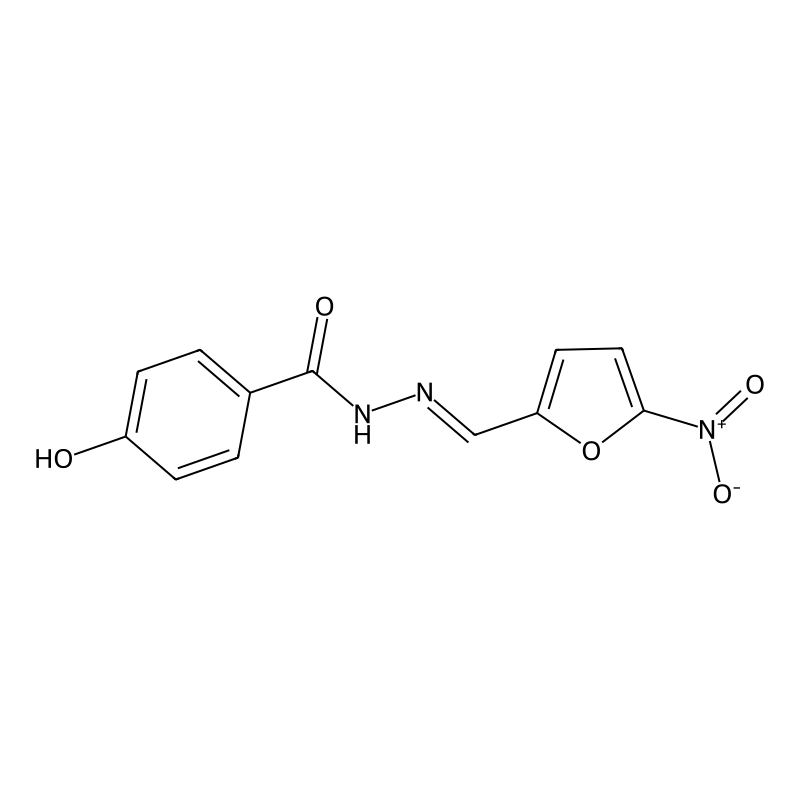Nifuroxazide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Antibacterial Effects of Nifuroxazide
Nifuroxazide is an antimicrobial nitrofuran derivative with a long history of use in some parts of the world for the treatment of acute diarrhea []. While its mechanism of action is not fully understood, scientific research suggests it disrupts bacterial protein synthesis and disrupts their cell membranes []. In vitro studies have shown nifuroxazide to be effective against a variety of Gram-positive and Gram-negative bacteria commonly associated with diarrhea, including Escherichia coli, Salmonella spp., and Shigella spp. [, ].
However, it's important to note that the effectiveness of nifuroxazide can vary depending on the specific bacterial strain and the development of resistance [].
Nifuroxazide is an oral nitrofuran antibiotic, primarily indicated for treating gastrointestinal infections such as diarrhea and colitis. It has been in use since its patenting in 1966 and is marketed under various brand names, including Ambatrol, Antinal, and Ercefuryl, across different countries . The compound belongs to the class of organic compounds known as benzoic acids and derivatives, characterized by a carboxylic acid group attached to a benzene ring. Its chemical formula is , and it has a molar mass of approximately 275.22 g/mol .
The exact mechanism of action of nifuroxazide is not fully understood, but it likely disrupts several essential bacterial and parasite processes. Here are some proposed mechanisms:
- Inhibition of protein synthesis: Nifuroxazide may interfere with the ribosomes of bacteria and parasites, hindering protein production and growth.
- DNA damage: The nitro group might contribute to DNA damage in target organisms.
- Disruption of energy metabolism: Nifuroxazide might interfere with the electron transport chain, impacting energy production within bacteria and parasites [].
The primary reaction pathway involves the generation of reactive intermediates that can interact with bacterial cells, leading to their inhibition or death. This mechanism is particularly relevant in the context of its antibacterial properties.
Nifuroxazide exhibits significant biological activity beyond its antibiotic effects. It has been shown to selectively target and kill high aldehyde dehydrogenase 1 (ALDH1) melanoma cells, suggesting potential applications in cancer treatment . Additionally, recent studies indicate that nifuroxazide possesses antioxidant and anti-inflammatory properties, broadening its therapeutic scope .
The compound's mechanism of action includes inhibition of bacterial protein synthesis and disruption of cellular processes in susceptible microorganisms. Its effectiveness spans a range of pathogens, including various strains of Escherichia coli and Shigella .
The synthesis of nifuroxazide typically involves the condensation of 4-hydroxybenzohydrazide with 5-nitrofuran-2-carbaldehyde. This process can be summarized in the following steps:
- Preparation of Reactants: Obtain 4-hydroxybenzohydrazide and 5-nitrofuran-2-carbaldehyde.
- Condensation Reaction: Mix the reactants under controlled conditions (temperature and solvent choice) to facilitate the formation of the hydrazone linkage.
- Purification: Isolate the product through crystallization or chromatography techniques.
This method allows for the efficient production of nifuroxazide while maintaining high purity levels necessary for pharmaceutical applications.
Nifuroxazide is primarily used in clinical settings for treating gastrointestinal infections caused by susceptible bacteria. It is effective against enteropathogenic microorganisms and is administered orally in capsule or suspension form .
In addition to its established use as an antibiotic, nifuroxazide's potential applications are expanding into oncology due to its ability to inhibit cancer cell growth selectively. Research is ongoing to explore its efficacy in treating various cancers characterized by high ALDH1 activity .
Studies on drug interactions involving nifuroxazide indicate that it may exhibit interactions with other medications, particularly those metabolized by similar enzymatic pathways. Common side effects associated with nifuroxazide include gastrointestinal disturbances such as nausea and abdominal pain, which may be exacerbated when combined with other drugs that affect gut motility or function .
Furthermore, ongoing research aims to elucidate the full spectrum of interactions between nifuroxazide and other therapeutic agents, especially within polypharmacy contexts in elderly patients or those with multiple comorbidities.
Nifuroxazide shares structural similarities with several other compounds within the nitrofuran class and related antibiotics. Here are some comparable compounds:
| Compound Name | Chemical Formula | Main Use | Unique Features |
|---|---|---|---|
| Nitrofurantoin | Urinary tract infections | Primarily effective against urinary pathogens | |
| Furazolidone | Gastrointestinal infections | Broad-spectrum antibacterial action | |
| Metronidazole | Anaerobic bacterial infections | Effective against protozoal infections |
Uniqueness of Nifuroxazide: Unlike these compounds, nifuroxazide has a distinct mechanism involving selective targeting of ALDH1-high cancer cells, positioning it not only as an antibiotic but also as a potential anticancer agent. Its ability to act on specific cancer stem cell populations highlights its therapeutic versatility compared to other antibiotics that primarily focus on bacterial infections.
Purity
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Melting Point
Storage
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 4 of 6 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 2 of 6 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
MeSH Pharmacological Classification
ATC Code
A07 - Antidiarrheals, intestinal antiinflammatory/antiinfective agents
A07A - Intestinal antiinfectives
A07AX - Other intestinal antiinfectives
A07AX03 - Nifuroxazide
Pictograms

Irritant
Other CAS
Wikipedia
Use Classification
Dates
2: Scarpignato C, Rampal P. Prevention and treatment of traveler's diarrhea: a clinical pharmacological approach. Chemotherapy. 1995;41 Suppl 1:48-81. Review. PubMed PMID: 7671647.








